A Multi-technique Spectroscopic Guide to the Structural Elucidation of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
A Multi-technique Spectroscopic Guide to the Structural Elucidation of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Abstract
The structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is a pyrimidine derivative with potential significance in medicinal chemistry as a versatile synthetic intermediate[1]. This technical guide provides an in-depth, systematic methodology for the unambiguous structural elucidation of this molecule. By synergistically employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating workflow. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the expert-driven rationale behind the analytical choices, ensuring a robust and confident structural assignment.
Foundational Analysis: Molecular Formula and Unsaturation
The first and most critical step in elucidating the structure of an unknown compound is to determine its exact molecular formula. This provides the elemental "parts list" and allows for the calculation of the Degree of Unsaturation (DoU), which offers immediate insight into the number of rings and/or multiple bonds within the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for determining the elemental composition of a molecule due to its high mass accuracy. For the title compound, analysis via a soft ionization technique like Electrospray Ionization (ESI) is ideal to minimize fragmentation and clearly observe the protonated molecular ion, [M+H]⁺[2].
Expected HRMS Data:
-
Molecular Formula: C₁₀H₁₀ClN₃O[1]
-
Monoisotopic Mass: 223.0512 Da
-
Observed [M+H]⁺: 224.0585 Da
The presence of a chlorine atom would be confirmed by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak ([³⁷Cl]) approximately one-third the intensity of the M peak ([³⁵Cl])[3].
Degree of Unsaturation (DoU) Calculation
With the molecular formula C₁₀H₁₀ClN₃O established, the DoU is calculated using the following formula:
DoU = C - (H/2) - (X/2) + (N/2) + 1
Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.
DoU = 10 - (10/2) - (1/2) + (3/2) + 1 = 10 - 5 - 0.5 + 1.5 + 1 = 7
A DoU of 7 indicates a highly unsaturated structure containing a combination of rings and double bonds. This value is consistent with the proposed structure containing an aromatic pyrimidine ring (DoU = 4) and a furan ring (DoU = 2), plus one additional double bond within the pyrimidine ring system.
Spectroscopic Strategy: A Logic-Driven Workflow
Our elucidation strategy follows a logical progression where each analytical technique provides a layer of information that is validated and expanded upon by the next.
Mass Spectrometry (MS): Fragmentation Pathway Analysis
Electron Ionization (EI) mass spectrometry is a powerful tool for probing the structure of a molecule by analyzing its fragmentation patterns. The stability of the pyrimidine ring often results in it being retained in many fragment ions[4].
Predicted Fragmentation
The fragmentation of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is dictated by the lability of its substituents. Key fragmentation pathways would involve the loss of the ethyl group and the chlorine atom, followed by cleavages of the heterocyclic rings[5][6].
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α-Cleavage: The most favorable initial fragmentation is often the loss of a methyl radical (•CH₃) from the N-ethyl group, a characteristic cleavage for N-alkyl amines.
-
Loss of Ethene: A McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄).
-
Ring Cleavage: Subsequent fragmentation would involve the loss of small neutral molecules like HCN from the pyrimidine ring.
Table 1: Predicted Mass Spectrometry Fragments
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Description |
| 223 / 225 | [C₁₀H₁₀ClN₃O]⁺˙ | Molecular Ion |
| 208 / 210 | [C₉H₇ClN₃O]⁺ | Loss of a methyl radical from the ethyl group |
| 194 / 196 | [C₈H₅ClN₃O]⁺ | Loss of an ethyl radical |
| 188 | [C₁₀H₁₀N₃O]⁺ | Loss of a chlorine radical |
Infrared (IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Expected Vibrational Modes
The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, aromatic C-H bonds of the rings, aliphatic C-H bonds of the ethyl group, and various ring stretching vibrations for the pyrimidine and furan moieties[7][8].
Table 2: Key Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretch | Secondary Amine (-NH-) |
| 3150 - 3050 | C-H Stretch | Aromatic (Furan & Pyrimidine) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 1620 - 1550 | C=N & C=C Stretch | Pyrimidine Ring Vibrations[7] |
| 1510 - 1450 | C=C Stretch | Furan Ring Vibrations[8][9] |
| ~1250 | C-N Stretch | Amine |
| 800 - 600 | C-Cl Stretch | Chloroalkane |
The presence of a sharp band around 3300 cm⁻¹ would be strong evidence for the N-H proton, distinguishing this isomer from a tertiary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule[10]. A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of every proton and carbon and establish the connectivity between molecular fragments.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | s | 1H | H-5' (Furan) | Deshielded furan proton adjacent to oxygen. |
| ~7.50 | s | 1H | H-2' (Furan) | Furan proton. |
| ~6.70 | s | 1H | H-4' (Furan) | Furan proton. |
| ~6.50 | s | 1H | H-5 (Pyrimidine) | Isolated proton on the electron-rich pyrimidine ring. |
| ~5.50 | br s | 1H | N-H | Exchangeable proton, often broad. |
| ~3.50 | q | 2H | N-CH₂-CH₃ | Methylene protons adjacent to a methyl group (3H) and coupled to N-H. |
| ~1.30 | t | 3H | N-CH₂-CH₃ | Methyl protons adjacent to a methylene group (2H). |
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (C).
Table 4: Predicted ¹³C NMR Chemical Shifts
| Predicted δ (ppm) | Carbon Type | Assignment |
| ~162.0 | C | C-4 (Pyrimidine, N-C-N) |
| ~160.5 | C | C-6 (Pyrimidine, C-Cl) |
| ~158.0 | C | C-2 (Pyrimidine, C-Furan) |
| ~145.0 | CH | C-5' (Furan) |
| ~142.0 | CH | C-2' (Furan) |
| ~125.0 | C | C-3' (Furan) |
| ~110.0 | CH | C-4' (Furan) |
| ~100.0 | CH | C-5 (Pyrimidine) |
| ~42.0 | CH₂ | N-C H₂-CH₃ |
| ~15.0 | CH₃ | N-CH₂-C H₃ |
2D NMR Correlation Spectroscopy: Assembling the Fragments
While 1D NMR suggests the presence of the furan and N-ethyl fragments, 2D NMR is required to prove their connectivity to the pyrimidine core.
5.3.1 HSQC/HMQC: Direct C-H Correlations
A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached[11]. This definitively pairs the proton and carbon data from Tables 3 and 4, confirming the individual CH, CH₂, and CH₃ groups.
5.3.2 HMBC: Long-Range C-H Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving the structural puzzle. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH)[12][13]. This allows for the connection of all molecular fragments, including across quaternary carbons and heteroatoms.
Crucial Expected HMBC Correlations:
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Connecting the Furan to the Pyrimidine: A correlation from the furan protons (H-2' and H-4') to the pyrimidine carbon C-2 will unambiguously establish this linkage.
-
Connecting the N-ethyl Group: Correlations from the N-CH₂ protons to the pyrimidine carbon C-4 will confirm the position of the ethylamino substituent.
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Confirming Ring Positions: A correlation from the pyrimidine H-5 proton to C-4 and C-6 will verify its position relative to the chloro and amino substituents.
Computational Chemistry: A Corroborative Approach
Modern structure elucidation often employs computational methods as a final validation step[14][15]. Using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method, one can predict the ¹H and ¹³C NMR chemical shifts for a proposed structure[16][17]. A strong correlation between the experimentally observed shifts and the computationally predicted shifts provides an exceptionally high level of confidence in the final structural assignment.
Detailed Experimental Protocols
For reproducibility and scientific integrity, the following general protocols are recommended.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to achieve mass accuracy < 5 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory[2].
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube[2].
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire data with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire proton-decoupled data using a standard pulse program. A relaxation delay of 2-5 seconds is recommended.
-
HSQC: Use a gradient-selected, phase-sensitive HSQC pulse sequence optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range delay for a coupling constant (ⁿJCH) of 8-10 Hz to primarily observe 2- and 3-bond correlations[13].
Conclusion
The synergistic application of mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provides an unambiguous and robust pathway to the structural elucidation of 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine. The molecular formula and degree of unsaturation are first established by HRMS. FT-IR confirms the presence of key functional groups, particularly the secondary amine. Finally, 1D and 2D NMR spectroscopy piece together the molecular puzzle, with HMBC correlations serving as the definitive evidence to connect the N-ethyl and furan-3-yl substituents to the 6-chloropyrimidin-4-amine core at the N-4 and C-2 positions, respectively. This multi-technique, self-validating approach represents the gold standard in chemical characterization for modern research and development.
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